Hemoglobin (64-76)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

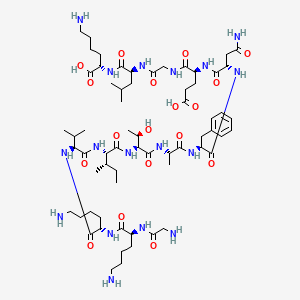

Hemoglobin (64-76) is a peptide fragment derived from the hemoglobin protein, which is responsible for oxygen transport in red blood cells. This specific fragment, consisting of amino acids 64 to 76, has been identified as a T cell inducing determinant, playing a crucial role in immune responses .

準備方法

Synthetic Routes and Reaction Conditions: Hemoglobin (64-76) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and purified .

Industrial Production Methods: Industrial production of hemoglobin (64-76) typically involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. This ensures high purity and consistency, which is essential for research and medical applications .

化学反応の分析

Autoxidation of Hemoglobin

Hb undergoes spontaneous autoxidation, where ferrous (Fe²⁺) heme reacts with oxygen to produce superoxide (O₂⁻) and methemoglobin (Fe³⁺):

Hb Fe2+ O2→MetHb Fe3+ O2−

Key Data:

-

Rate Constant: k=0.0115h−1

under normoxic conditions, increasing dramatically under hypoxia . -

Hypoxic Enhancement: Autoxidation accelerates in low-oxygen environments (e.g., microcirculation), generating higher superoxide levels .

-

Downstream Effects: Superoxide dismutates to hydrogen peroxide (H₂O₂), which reacts with Hb to form ferrylhemoglobin (Fe⁴⁺) and protein radicals, contributing to heme degradation and RBC membrane damage .

Nitrite and Nitric Oxide (NO) Reactions

Deoxygenated Hb acts as a nitrite reductase, producing NO and methemoglobin:

Hb Fe2+ NO2−+H+→MetHb Fe3+ NO H2O

Key Findings:

-

Stoichiometry: 1:1 ratio of HbNO (Fe²⁺-NO) to MetHb under anaerobic conditions .

-

pH Dependence: Reaction involves nitrous acid (HONO), with optimal rates near physiological pH .

-

Allosteric Regulation: R-state Hb (oxygenated conformation) reacts faster with nitrite than T-state Hb, peaking at Hb’s p50 (partial oxygen saturation) .

| Reaction Parameter | Value |

|---|---|

| Rate Constant (k | |

| ) | 12.3×103M−1s−1 |

| NO Binding Affinity | k≈107M−1s−1 |

Interaction with Hypochlorous Acid (HOCl)

HOCl, generated during inflammation, oxidizes Hb’s heme moiety, leading to iron release and protein aggregation:

Hb Fe2+ HOCl→Fe3+ Hb Cl−+HO−

Critical Observations:

-

Heme Destruction: HOCl exposure causes Soret band flattening (405 nm), indicating heme degradation .

-

Products: Oxidative cleavage of tetrapyrrole rings yields fluorescent porphyrin derivatives (e.g., biliverdin-like compounds) .

-

Iron Release: Free iron acts as a Fenton catalyst, exacerbating lipid and protein oxidation in RBC membranes .

Peroxynitrite (PN) Formation

Superoxide from Hb autoxidation reacts with endothelial-derived NO to form PN, a potent oxidant:

O2−+NO→ONOO−

Consequences:

-

Membrane Damage: PN oxidizes band 3 and spectrin, disrupting cytoskeletal integrity and promoting RBC clearance .

-

Cellular Senescence: PN-mediated protein cross-linking correlates with IgG binding to aged RBCs, signaling macrophage uptake .

Hypoxia-Induced Redox Stress

Under hypoxia, Hb’s affinity for the RBC membrane (via band 3) increases, amplifying oxidative damage:

科学的研究の応用

Hemoglobin (64-76) has a wide range of applications in scientific research:

Immunology: It is used to study T cell responses and antigen presentation, as it binds to different MHC class II molecules.

Biochemistry: Researchers use it to investigate the structural and functional properties of hemoglobin and its fragments.

Medicine: It is explored for its potential in developing vaccines and immunotherapies.

Industry: Hemoglobin fragments are used in the development of artificial blood substitutes and oxygen carriers.

作用機序

Hemoglobin (64-76) exerts its effects by binding to MHC class II molecules, which present the peptide to T cells. This interaction triggers T cell activation and subsequent immune responses. The peptide’s ability to bind in different registers and lengths to MHC molecules highlights its versatility and importance in immune regulation .

類似化合物との比較

Myoglobin: Another oxygen-binding protein, but with a single polypeptide chain.

Other Hemoglobin Fragments: Various fragments of hemoglobin, such as hemoglobin (1-30) and hemoglobin (31-60), are studied for their unique properties and functions.

Uniqueness: Hemoglobin (64-76) is unique due to its specific role in T cell activation and its ability to bind to multiple MHC class II molecules. This makes it a valuable tool for studying immune responses and developing immunotherapies .

特性

分子式 |

C64H109N17O18 |

|---|---|

分子量 |

1404.7 g/mol |

IUPAC名 |

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C64H109N17O18/c1-9-36(6)52(80-61(95)51(35(4)5)79-57(91)41(22-14-17-27-66)74-56(90)40(21-13-16-26-65)72-48(84)32-68)62(96)81-53(38(8)82)63(97)71-37(7)54(88)77-45(30-39-19-11-10-12-20-39)59(93)78-46(31-47(69)83)60(94)75-42(24-25-50(86)87)55(89)70-33-49(85)73-44(29-34(2)3)58(92)76-43(64(98)99)23-15-18-28-67/h10-12,19-20,34-38,40-46,51-53,82H,9,13-18,21-33,65-68H2,1-8H3,(H2,69,83)(H,70,89)(H,71,97)(H,72,84)(H,73,85)(H,74,90)(H,75,94)(H,76,92)(H,77,88)(H,78,93)(H,79,91)(H,80,95)(H,81,96)(H,86,87)(H,98,99)/t36-,37-,38+,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-/m0/s1 |

InChIキー |

KBQFUUSAVGNATK-DKBRIIQZSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN |

正規SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。